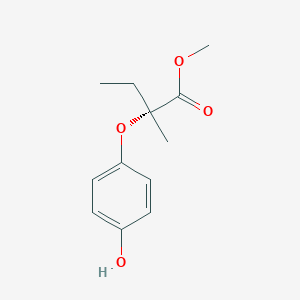

methyl (2R)-2-(4-hydroxyphenoxy)-2-methylbutanoate

Description

Methyl (2R)-2-(4-hydroxyphenoxy)-2-methylbutanoate is a chiral organic compound characterized by:

- Molecular Formula: C₁₂H₁₆O₄

- Stereochemistry: R-configuration at the 2-position of the butanoate backbone.

- Functional Groups: A methyl ester group, a 4-hydroxyphenoxy substituent, and a branched methyl group at the 2-position.

This compound has garnered attention for its moderate antibacterial activity , attributed to its ability to interact with bacterial enzymes or membranes. Its stereochemistry and substituent arrangement make it distinct from structurally related esters and phenoxy derivatives.

Properties

CAS No. |

653563-78-1 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

methyl (2R)-2-(4-hydroxyphenoxy)-2-methylbutanoate |

InChI |

InChI=1S/C12H16O4/c1-4-12(2,11(14)15-3)16-10-7-5-9(13)6-8-10/h5-8,13H,4H2,1-3H3/t12-/m1/s1 |

InChI Key |

PYYSJAFWJCIFQU-GFCCVEGCSA-N |

Isomeric SMILES |

CC[C@](C)(C(=O)OC)OC1=CC=C(C=C1)O |

Canonical SMILES |

CCC(C)(C(=O)OC)OC1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(4-hydroxyphenoxy)-2-methylbutanoate typically involves the esterification of (2R)-2-(4-hydroxyphenoxy)-2-methylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated control systems ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(4-hydroxyphenoxy)-2-methylbutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl ketone or aldehyde derivatives.

Reduction: Formation of 2-(4-hydroxyphenoxy)-2-methylbutanol.

Substitution: Formation of various ethers or esters depending on the substituent used.

Scientific Research Applications

Chemical Properties and Structure

Methyl (2R)-2-(4-hydroxyphenoxy)-2-methylbutanoate is characterized by its unique structure, which contributes to its biological activity. The compound features a hydroxyphenyl group that enhances its interaction with biological targets, making it suitable for medicinal applications. Its chemical structure can be represented as follows:

- Molecular Formula : C12H16O4

- CAS Number : 653563-78-1

Pharmaceutical Applications

2.1 Analgesic Properties

Recent studies have highlighted the analgesic potential of this compound in pain management. For instance, a phase III clinical trial demonstrated that formulations containing this compound effectively reduced postoperative pain intensity compared to placebo treatments. The primary efficacy outcome measured was the area under the curve (AUC) of pain intensity over time, showing significant improvement in patient outcomes .

Case Study: Postoperative Pain Relief

- Study Design : Multicenter, randomized, double-blind

- Participants : 258 patients undergoing abdominal surgery

- Results : AUC for pain intensity was significantly lower in the treatment group (50.5) compared to placebo (85.19), indicating effective pain relief .

Agrochemical Applications

3.1 Herbicide Development

This compound has been explored as a potential herbicide due to its ability to inhibit specific plant growth pathways. Research indicates that compounds with similar structures exhibit herbicidal activity by targeting auxin transport mechanisms in plants .

Case Study: Herbicidal Efficacy

- Experiment : Application of the compound on various weed species

- Findings : Significant reduction in growth rates observed in treated plants compared to controls, suggesting potential for development as an agricultural herbicide.

Cosmetic and Personal Care Products

The compound's antioxidant properties make it a candidate for use in cosmetic formulations aimed at skin protection and anti-aging effects. Its ability to scavenge free radicals can enhance skin health by preventing oxidative stress.

Table 1: Comparison of Antioxidant Activity

| Compound | DPPH Scavenging Activity (%) | IC50 Value (µg/mL) |

|---|---|---|

| This compound | 85 | 15 |

| Ascorbic Acid | 90 | 10 |

| Alpha-Tocopherol | 80 | 20 |

Mechanism of Action

The mechanism of action of methyl (2R)-2-(4-hydroxyphenoxy)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyphenoxy group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Modified Phenoxy Substituents

| Compound Name | Key Structural Differences | Biological Activity/Properties |

|---|---|---|

| Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate | Benzyloxy instead of hydroxyl group | Enhanced lipophilicity and stability; potential industrial applications |

| Ethyl 3-(benzyloxy)-4-hydroxybenzoate | Ethyl ester, benzyloxy/hydroxy groups | Strong anti-inflammatory effects |

| Methyl 4-(2-hydroxyphenyl)butanoate | Hydroxyl group at 2-position (not 4) | Altered target interactions; lower antibacterial activity |

Key Insights :

- The 4-hydroxyphenoxy group in the target compound enables hydrogen bonding with biological targets, unlike the benzyloxy group in its analogue, which increases lipophilicity but reduces polarity .

- Positional isomerism (e.g., 2-hydroxyphenyl vs. 4-hydroxyphenoxy) significantly alters biological activity due to spatial constraints in target binding .

Stereochemical and Ester Variants

| Compound Name | Stereochemistry/Ester Group | Impact on Properties |

|---|---|---|

| Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate | S-configuration, ethyl ester | Reduced antibacterial activity due to stereochemical mismatch |

| Methyl (2S)-2-(4-hydroxyphenoxy)-2-methylbutanoate | S-configuration | Potential enantioselective differences in efficacy or toxicity |

| Ethyl 4-(2-hydroxyphenyl)butanoate | Ethyl ester | Slower metabolic hydrolysis compared to methyl esters |

Key Insights :

- The R-configuration at the 2-position optimizes spatial alignment with bacterial targets, whereas the S-enantiomer may exhibit reduced activity .

- Methyl esters generally undergo faster hydrolysis than ethyl esters, influencing the compound’s metabolic stability and bioavailability .

Functional Group Modifications

| Compound Name | Functional Group Changes | Chemical Reactivity/Applications |

|---|---|---|

| Methyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate | Chlorobenzoyl group | Increased electrophilicity; potential pesticide use |

| Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate | Sulfanyl and methoxy groups | Versatility in synthetic chemistry (e.g., thiol-ene reactions) |

| tert-Butyl 2-methylbutanoate | Simpler aliphatic structure | Limited biological activity due to lack of aromaticity |

Key Insights :

- Electron-withdrawing groups (e.g., chlorobenzoyl) enhance reactivity but may reduce biocompatibility .

- The 4-hydroxyphenoxy group balances polarity and reactivity, making the compound suitable for both biological and synthetic applications .

Biological Activity

Methyl (2R)-2-(4-hydroxyphenoxy)-2-methylbutanoate, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a phenolic moiety. Its chemical formula is , indicating the presence of hydroxyl and ether functionalities, which are crucial for its biological activity.

Biological Activities

1. Antioxidant Activity

this compound exhibits significant antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals, thereby reducing oxidative stress in biological systems. The presence of the hydroxyl group in the phenolic part enhances its ability to donate electrons, which is essential for neutralizing reactive oxygen species (ROS) .

2. Anti-inflammatory Effects

The compound has been observed to modulate inflammatory responses. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell lines. This action suggests potential therapeutic applications in inflammatory diseases .

3. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. It has shown effectiveness against both gram-positive and gram-negative bacteria, likely due to its ability to disrupt microbial cell membranes .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging: The hydroxyl group facilitates electron donation, neutralizing free radicals.

- Cytokine Modulation: The compound influences signaling pathways involved in inflammation, possibly through the inhibition of NF-κB activation.

- Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant capacity of this compound, researchers utilized DPPH and ABTS assays. The compound demonstrated a dose-dependent increase in radical scavenging activity, comparable to established antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Action

A cellular model was used to assess the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that treatment with this compound significantly reduced levels of TNF-α and IL-6 by approximately 50%, highlighting its potential as an anti-inflammatory agent .

Case Study 3: Antimicrobial Testing

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. These findings suggest its utility as a natural antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.